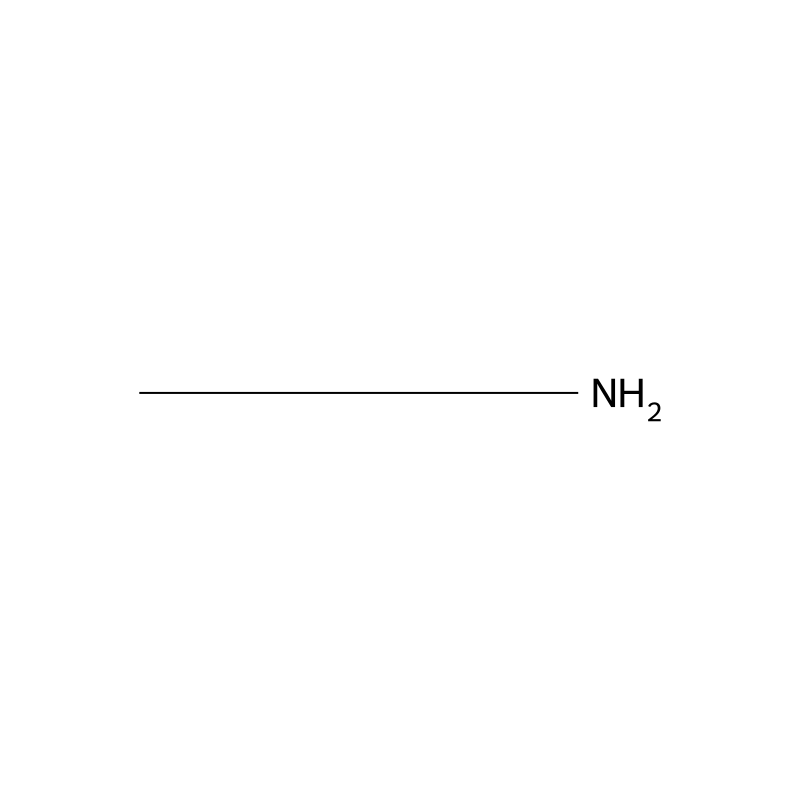

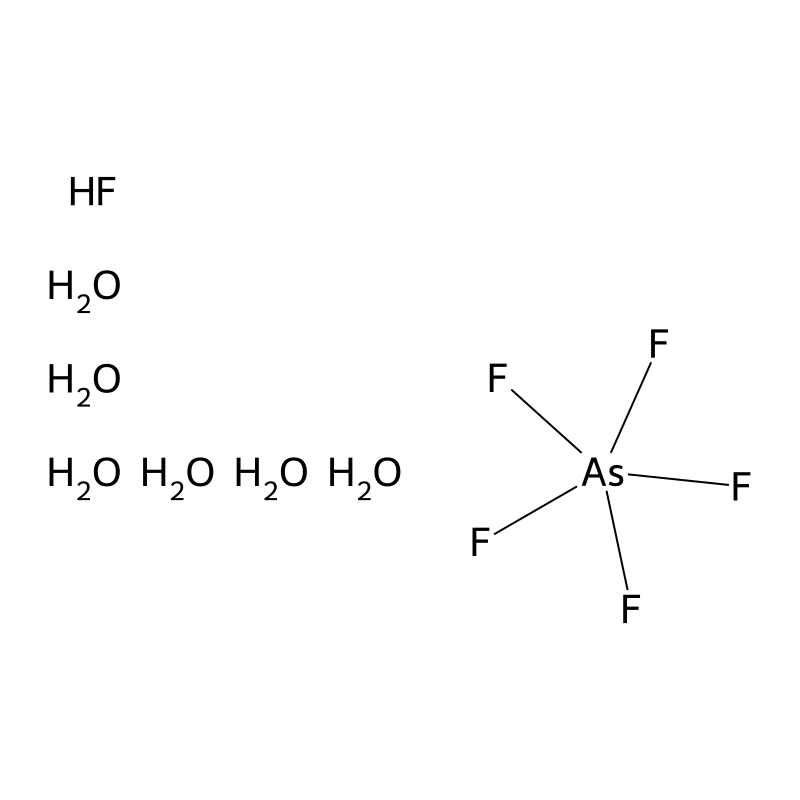

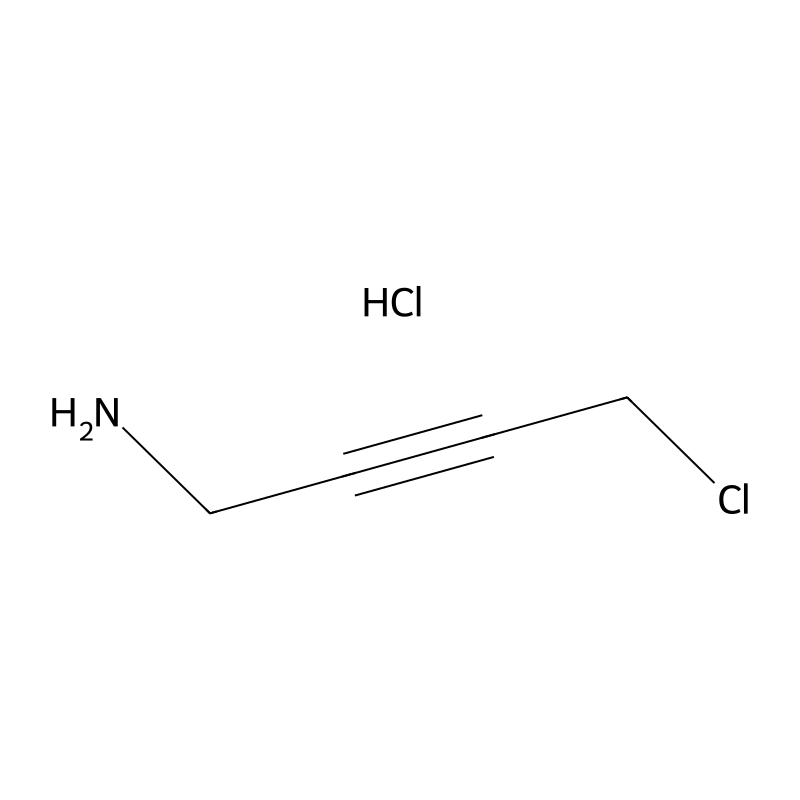

4-chlorobut-2-yn-1-amine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive and Detailed Summary of the Application

“4-chlorobut-2-yn-1-amine Hydrochloride” is used in the synthesis of new unsaturated amines. This process involves the Stevens Rearrangement, a base-mediated rearrangement of ammonium ylides that allows for the formation of compounds with a new carbon-carbon bond under mild conditions .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol in the presence of triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene. This compound then reacts with dimethylamine to produce N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine. When this amine is reacted with various compounds in an anhydrous diethyl ether medium, the corresponding ammonium salts are obtained .

Thorough Summary of the Results or Outcomes Obtained

The result of this process is the formation of new unsaturated tertiary amines via the Stevens 3,2-rearrangement of quaternary salts . These amines are used for the synthesis of surface-active substances, drugs, biologically active compounds, etc .

4-Chlorobut-2-yn-1-amine Hydrochloride is a chemical compound with the molecular formula C₄H₇Cl₂N and a molecular weight of approximately 140.01 g/mol. It is a hydrochloride salt of 4-chlorobut-2-yn-1-amine, which features a butyne structure with a chlorine substituent at the fourth carbon and an amine group at the first position. This compound is characterized by its linear structure and the presence of both a halogen and an amine functional group, which contribute to its reactivity and potential utility in various chemical applications .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthesizing other organic compounds.

- Alkylation Reactions: The amine group can act as a nucleophile in alkylation reactions, allowing the formation of more complex amines.

- Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, which is essential in the synthesis of pharmaceuticals and agrochemicals.

These reactions highlight its versatility as an intermediate in organic synthesis .

The synthesis of 4-chlorobut-2-yn-1-amine Hydrochloride can be achieved through several methods:

- Halogenation of Butyne: Starting from butyne, chlorination can introduce the chlorine substituent.

- Amine Formation: The conversion of appropriate alkyl halides or nitriles to amines using reducing agents or through nucleophilic substitution.

- Direct Synthesis: Utilizing specific reagents that facilitate the introduction of both the chlorine and amine functional groups in a single step.

These methods allow for efficient production of this compound while minimizing by-products .

4-Chlorobut-2-yn-1-amine Hydrochloride finds applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases.

- Chemical Synthesis: Used as a building block in organic synthesis for creating more complex molecules.

- Research: Employed in laboratory settings for studying reaction mechanisms involving halogenated compounds.

Its unique structure makes it valuable for developing new therapeutic agents .

Interaction studies involving 4-chlorobut-2-yn-1-amine Hydrochloride focus on its reactivity with biological molecules and other chemicals. These studies are crucial for understanding its potential therapeutic effects and safety profile. Preliminary investigations suggest that it may interact with various proteins and enzymes, potentially leading to inhibition or modulation of biological pathways .

Several compounds share structural similarities with 4-chlorobut-2-yn-1-amine Hydrochloride, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromobut-2-yn-1-amine | Similar but with bromine instead of chlorine | May exhibit different reactivity due to bromine's larger size |

| 4-Chlorobutylamine | Lacks the triple bond | More straightforward amine properties |

| 3-Chloroaniline | Contains an aromatic ring | Different reactivity profile due to aromaticity |

The unique aspect of 4-chlorobut-2-yn-1-amine Hydrochloride lies in its combination of a terminal alkyne, halogen, and amine functionalities, which provides distinct reactivity patterns compared to these similar compounds .

4-Chlorobut-2-yn-1-amine hydrochloride (CAS: 77369-59-6) is systematically named as (4-chloro-2-butyn-1-yl)amine hydrochloride under IUPAC guidelines. Alternative designations include 1-amino-4-chloro-2-butyne hydrochloride and 4-chloro-2-butyn-1-aminium chloride. The compound is registered under CAS 77369-59-6 and assigned the MDL number MFCD00236918, with a DSSTox Substance ID of DTXSID30383550.

Molecular Formula and Weight Analysis

The molecular formula is C₄H₇Cl₂N, with a molecular weight of 140.01 g/mol. Key structural features include:

- A terminal alkyne group (C≡C) at position 2.

- A chlorine substituent at position 4.

- A protonated amine group (-NH₃⁺) at position 1, stabilized by a chloride counterion.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇Cl₂N | |

| Molecular Weight | 140.01 g/mol | |

| SMILES | ClCC#CCN.[H]Cl | |

| InChI Key | HZVTZSFWPLLBRF-UHFFFAOYSA-N |

Crystallographic Data and Conformational Studies

While crystallographic data for 4-chlorobut-2-yn-1-amine hydrochloride remains unpublished, conformational studies of related propargylamine derivatives provide insights. For example:

- Bond lengths: The C≡C bond in the alkyne moiety measures approximately 1.20 Å, typical for sp-hybridized carbons.

- Torsional angles: The Cl-C-C≡C-N backbone adopts a linear conformation to minimize steric strain.

- Hydrogen bonding: The ammonium group (-NH₃⁺) forms strong ionic interactions with the chloride ion (Cl⁻), as observed in analogous hydrochloride salts.

Comparative Structural Analysis with Related Propargylamine Derivatives

Key Structural Differences:

Reactivity Trends:

- Alkyne vs. Alkene: The C≡C bond in 4-chlorobut-2-yn-1-amine enables click chemistry (e.g., Huisgen cycloaddition), whereas the C=C bond in its alkene analog favors electrophilic additions.

- Amine protonation: The hydrochloride salt enhances water solubility (2.8 mg/mL at 25°C) compared to the free base.

Thermal Stability and Decomposition Pathways

The thermal stability characteristics of 4-chlorobut-2-yn-1-amine hydrochloride reveal a compound with moderate thermal resistance under standard conditions. The compound demonstrates stability under normal temperatures and pressures, with a defined melting point range of 200-202°C [3]. However, thermal decomposition begins at temperatures exceeding 50°C, marking a critical threshold for safe handling and storage .

| Temperature (°C) | Observation | Detection Method | Reference |

|---|---|---|---|

| 25 (room temperature) | Stable under normal conditions | Visual inspection | [3] |

| 50 | Onset of degradation | Thermal analysis | |

| >50 | Forms chlorinated byproducts (e.g., 3-chloropropene) | GC-MS analysis | |

| 200-202 | Melting point range | DSC/melting point apparatus | [3] |

The decomposition pathway involves the formation of chlorinated byproducts, with 3-chloropropene being detected as a major degradation product through gas chromatography-mass spectrometry analysis . This thermal degradation process is accompanied by the evolution of hazardous decomposition products including hydrogen chloride, carbon monoxide, oxides of nitrogen, and carbon dioxide [3]. The compound maintains chemical stability under normal temperatures and pressures, with decomposition occurring primarily through thermolytic cleavage of the carbon-chlorine bond and subsequent rearrangement reactions [3].

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of 4-chlorobut-2-yn-1-amine hydrochloride demonstrates pronounced selectivity toward polar solvent systems, reflecting the influence of the hydrochloride salt formation on molecular interactions. The compound exhibits excellent solubility in water due to its ionic nature as a hydrochloride salt, facilitating hydrogen bonding and electrostatic interactions with polar solvents [3].

| Solvent System | Solubility | Type | Reference |

|---|---|---|---|

| Water | Soluble | Polar protic | [3] |

| Methanol | Soluble | Polar protic | [3] |

| Ethanol | Soluble | Polar protic | [3] |

| Chloroform | Slightly soluble | Non-polar | [3] |

| Diethyl ether | Miscible with ether | Slightly polar | [4] |

| Hexane | Limited | Non-polar | [3] |

| Acetonitrile | Soluble | Polar aprotic | [3] |

| Dimethylformamide (DMF) | Soluble | Polar aprotic | [3] |

The compound demonstrates high solubility in polar protic solvents such as methanol and ethanol, attributed to the formation of hydrogen bonds between the protonated amine group and the solvent molecules [3]. In polar aprotic solvents like acetonitrile and dimethylformamide, the compound maintains good solubility through dipole-dipole interactions and the solvation of the ionic hydrochloride moiety [3]. Conversely, the compound shows limited solubility in non-polar solvents such as hexane, where the lack of favorable intermolecular interactions restricts dissolution [3]. The miscibility with diethyl ether represents an intermediate case, where the slightly polar nature of ether allows for moderate solvation [4].

pKa Determination and pH-Dependent Behavior

The acid-base behavior of 4-chlorobut-2-yn-1-amine hydrochloride is characterized by pH-dependent stability profiles that significantly influence its chemical reactivity and storage requirements. The compound exhibits an estimated pKa value of approximately 10-11, typical for primary aliphatic amines . This relatively high pKa value indicates that the compound exists predominantly in its protonated form under physiological and mildly acidic conditions.

| pH Range | Behavior | Mechanism | Reference |

|---|---|---|---|

| < 4 | Stable - amine group protonated | Protonation stabilizes compound | |

| 4-7 | Moderately stable | Equilibrium between protonated/deprotonated forms | |

| > 7 | Rapid degradation via nucleophilic attack | Nucleophilic attack on alkyne carbon | |

| Physiological pH (7.4) | Moderate stability | Partial deprotonation |

Under acidic conditions (pH < 4), the compound demonstrates enhanced stability due to complete protonation of the amine group, which reduces nucleophilicity and prevents intramolecular reactions . At intermediate pH values (4-7), the compound exists in equilibrium between protonated and deprotonated forms, resulting in moderate stability . However, at alkaline pH values (> 7), rapid degradation occurs through nucleophilic attack on the alkyne carbon, facilitated by the increased nucleophilicity of the deprotonated amine group . This pH-dependent behavior has significant implications for storage and handling protocols, necessitating maintenance of acidic to neutral conditions for optimal stability.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (99.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard